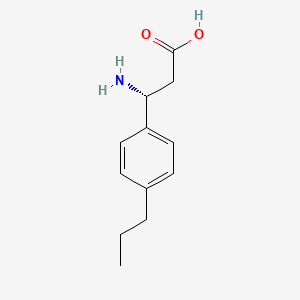
2-Methyl-1-(tetrahydro-2-furanylmethyl)-1h-benzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core, a methyl group, an oxolan-2-ylmethyl substituent, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the oxolan-2-ylmethyl group and the carboxylic acid functionality. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and purification techniques to meet regulatory standards and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The benzodiazole core allows for substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The benzodiazole core can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-carboxylic acid: Shares the benzodiazole core but lacks the oxolan-2-ylmethyl group.
2-Methylbenzimidazole: Similar structure but without the carboxylic acid and oxolan-2-ylmethyl substituents.
Oxolan-2-ylmethyl benzoate: Contains the oxolan-2-ylmethyl group but differs in the core structure.
Uniqueness
2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the oxolan-2-ylmethyl group and the carboxylic acid functionality differentiates it from other benzodiazole derivatives, making it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-methyl-1-(oxolan-2-ylmethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c1-9-15-12-7-10(14(17)18)4-5-13(12)16(9)8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,17,18) |
InChI Key |
NSXCTDXWCVZHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3CCCO3)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)


![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)





![4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13907008.png)

